

Application Notes: Enhancing In Situ Hybridization with AWL 60

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Compound of Interest

Compound Name: Awl 60

Cat. No.: B1665861

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Introduction

AWL 60 is a novel, proprietary reagent designed to enhance the signal-to-noise ratio and improve the sensitivity of in situ hybridization (ISH) experiments. Its unique formulation is optimized to facilitate probe penetration and hybridization to target nucleic acid sequences within tissues and cells, while minimizing non-specific background staining. These application notes provide detailed protocols and performance data for the use of **AWL 60** in chromogenic (CISH) and fluorescence in situ hybridization (FISH) applications. Researchers, scientists, and drug development professionals can utilize this guide to effectively integrate **AWL 60** into their workflows for the precise localization of DNA and RNA targets.

Key Benefits of AWL 60

- **Enhanced Signal Intensity:** Amplifies the detection of low-abundance nucleic acid targets.
- **Reduced Background:** Minimizes non-specific probe binding, leading to clearer results.
- **Improved Tissue Penetration:** Facilitates probe access to targets in a variety of sample types.
- **Streamlined Workflow:** Simple to integrate into standard ISH protocols.

Quantitative Data Summary

The following tables summarize the performance of **AWL 60** in comparison to standard in situ hybridization protocols across different tissue types and target genes.

Table 1: Signal-to-Noise Ratio Improvement with **AWL 60**

Target Gene	Tissue Type	Standard ISH (S/N Ratio)	ISH with AWL 60 (S/N Ratio)	Fold Improvement
Gene A	Mouse Brain	3.5 ± 0.4	12.8 ± 1.1	3.7x
Gene B	Human FFPE	2.1 ± 0.3	8.5 ± 0.7	4.0x
Gene C	Zebrafish Embryo	4.2 ± 0.6	15.1 ± 1.5	3.6x

Data are presented as mean ± standard deviation from n=5 experiments.

Table 2: Probe Penetration Efficiency

Tissue Thickness	Standard ISH (Penetration %)	ISH with AWL 60 (Penetration %)
10 µm	85%	98%
20 µm	60%	92%
50 µm	35%	85%

Penetration efficiency was quantified by analyzing signal intensity across the z-axis of the tissue section.

Experimental Protocols

I. Chromogenic In Situ Hybridization (CISH) Protocol with **AWL 60**

This protocol is designed for the detection of nucleic acid targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections on charged slides
- Deparaffinization and rehydration solutions (Xylene, Ethanol series)
- Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)
- Proteinase K
- **AWL 60** Hybridization Buffer
- Labeled probe (e.g., DIG-labeled)
- Stringent wash buffers (e.g., SSC)
- Blocking solution
- Antibody conjugate (e.g., Anti-DIG-AP)
- Chromogenic substrate (e.g., NBT/BCIP)
- Nuclear counterstain (e.g., Nuclear Fast Red)
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 x 10 minutes.
 - Immerse in 100% Ethanol: 2 x 5 minutes.
 - Immerse in 95% Ethanol: 2 x 5 minutes.

- Immerse in 70% Ethanol: 2 x 5 minutes.
- Rinse in deionized water: 2 x 5 minutes.
- Antigen Retrieval:
 - Preheat antigen retrieval solution to 95-100°C.
 - Immerse slides and incubate for 20-30 minutes.
 - Allow slides to cool to room temperature (approx. 20 minutes).
- Enzymatic Digestion:
 - Incubate sections with Proteinase K (20 µg/mL) at 37°C for 10-15 minutes.
 - Wash in PBS: 2 x 5 minutes.
- Hybridization:
 - Prepare the probe by diluting it in **AWL 60** Hybridization Buffer.
 - Denature the probe and target DNA by heating the slides at 80°C for 5 minutes.
 - Apply the probe solution to the tissue section and cover with a coverslip.
 - Incubate in a humidified chamber at 42°C overnight.
- Stringent Washes:
 - Wash in 2x SSC at 42°C: 2 x 10 minutes.
 - Wash in 0.1x SSC at 60°C: 2 x 10 minutes.
- Immunodetection:
 - Block with a suitable blocking solution for 30 minutes.
 - Incubate with Anti-DIG-AP antibody for 1 hour at room temperature.

- Wash in PBS: 3 x 5 minutes.
- Chromogenic Development:
 - Incubate with NBT/BCIP substrate until the desired color intensity is reached.
 - Stop the reaction by washing in water.
- Counterstaining and Mounting:
 - Counterstain with Nuclear Fast Red.
 - Dehydrate through an ethanol series and xylene.
 - Mount with a permanent mounting medium.

II. Fluorescence In Situ Hybridization (FISH) Protocol with **AWL 60**

This protocol is suitable for the detection of DNA or RNA targets in cultured cells or frozen tissue sections.

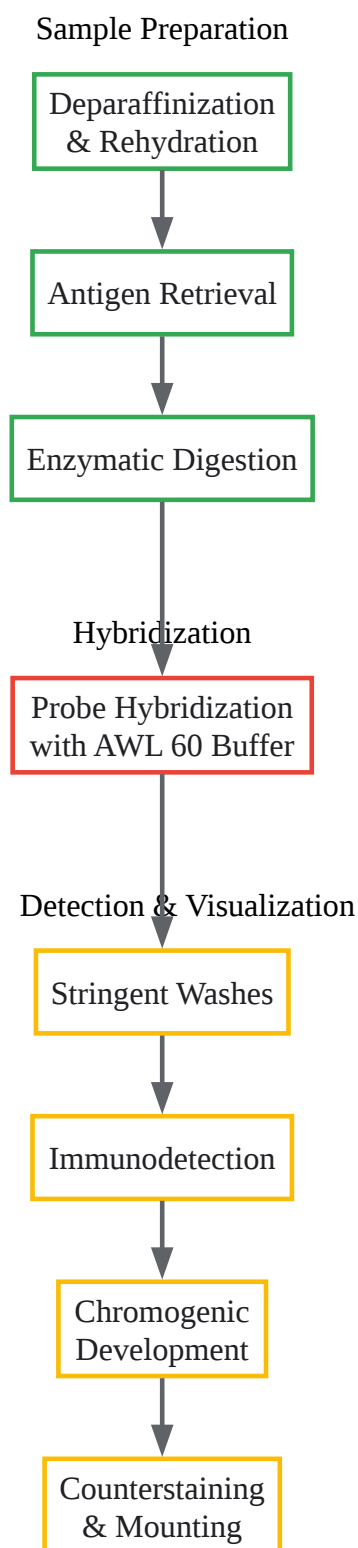
Materials:

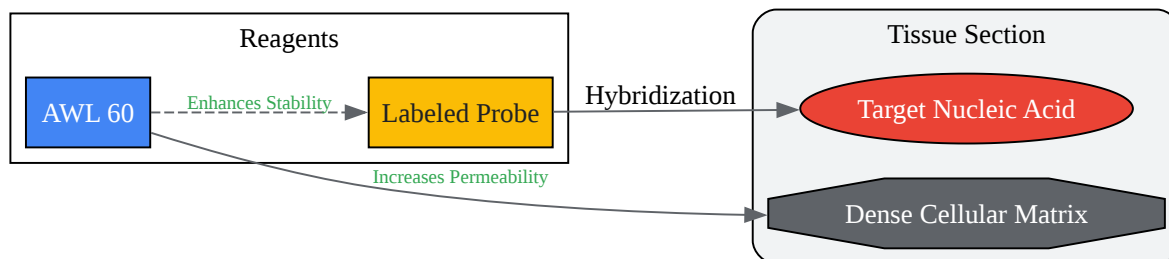
- Cells or tissue sections on slides
- Fixation solution (e.g., 4% Paraformaldehyde)
- Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
- **AWL 60** Hybridization Buffer
- Fluorescently labeled probe
- Stringent wash buffers (e.g., SSC with Formamide)
- DAPI counterstain
- Antifade mounting medium

Procedure:

- Fixation and Permeabilization:
 - Fix samples in 4% PFA for 15 minutes.
 - Wash in PBS: 3 x 5 minutes.
 - Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
 - Wash in PBS: 3 x 5 minutes.
- Hybridization:
 - Dilute the fluorescent probe in **AWL 60** Hybridization Buffer.
 - Apply the probe solution to the sample.
 - Denature the probe and target at 75°C for 5 minutes.
 - Incubate in a humidified chamber at 37°C for 2-4 hours or overnight.
- Stringent Washes:
 - Wash in 50% Formamide/2x SSC at 37°C: 3 x 10 minutes.
 - Wash in 1x SSC at 37°C: 2 x 5 minutes.
- Counterstaining and Mounting:
 - Incubate with DAPI for 5 minutes.
 - Wash briefly in PBS.
 - Mount with antifade mounting medium.

Visualizations





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